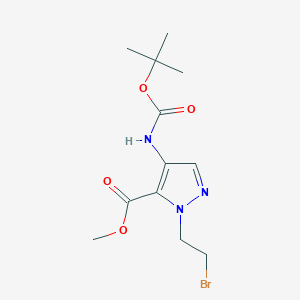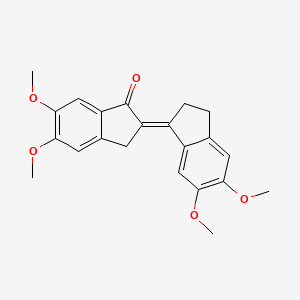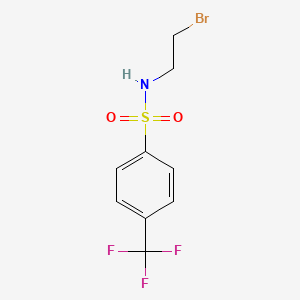
Ethyl N-((3alpha,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl)aminoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycocholic acid ethyl ester is a derivative of glycocholic acid, a bile acid conjugate. It is a compound with the molecular formula C28H47NO6 and a molecular weight of 493.68 g/mol . Glycocholic acid ethyl ester is primarily used in pharmaceutical research and as a reference standard in analytical chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of glycocholic acid ethyl ester typically involves the esterification of glycocholic acid. One common method is the reaction of glycocholic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of glycocholic acid ethyl ester follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain optimal reaction conditions. The product is then purified through crystallization or chromatography to achieve the desired purity .
化学反応の分析
Types of Reactions
Glycocholic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes under specific conditions.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Glycocholic acid and ethanol.
Oxidation: Corresponding ketones or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Glycocholic acid ethyl ester has several applications in scientific research:
Analytical Chemistry: Used as a reference standard for the quantification and identification of bile acids in biological samples.
Pharmaceutical Research: Investigated for its potential role in drug delivery systems due to its ability to form micelles and enhance the solubility of hydrophobic drugs.
Biological Studies: Studied for its role in the metabolism and absorption of lipids in the gastrointestinal tract.
Industrial Applications: Used in the formulation of certain pharmaceutical products and as an intermediate in the synthesis of other compounds.
作用機序
Glycocholic acid ethyl ester exerts its effects primarily through its interaction with bile acid receptors and transporters in the gastrointestinal tract. It acts as a detergent to solubilize fats for absorption. The compound binds to bile acid receptors, activating transcriptional networks that regulate the expression of genes involved in lipid metabolism and transport . This enhances the absorption of lipids and lipid-soluble vitamins in the intestine .
類似化合物との比較
Similar Compounds
Glycocholic Acid: The parent compound, which is a bile acid conjugate involved in lipid digestion and absorption.
Taurocholic Acid Ethyl Ester: Another bile acid ester with similar properties but different conjugation.
Cholic Acid Ethyl Ester: A non-conjugated bile acid ester with similar solubilizing properties.
Uniqueness
Glycocholic acid ethyl ester is unique due to its specific conjugation with glycine and its ability to form stable micelles, enhancing the solubility and absorption of hydrophobic compounds. This makes it particularly useful in drug delivery systems and pharmaceutical formulations .
特性
CAS番号 |
94006-05-0 |
|---|---|
分子式 |
C28H47NO6 |
分子量 |
493.7 g/mol |
IUPAC名 |
ethyl 2-[[(4R)-4-[(3R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
InChI |
InChI=1S/C28H47NO6/c1-5-35-25(34)15-29-24(33)9-6-16(2)19-7-8-20-26-21(14-23(32)28(19,20)4)27(3)11-10-18(30)12-17(27)13-22(26)31/h16-23,26,30-32H,5-15H2,1-4H3,(H,29,33)/t16-,17?,18-,19-,20+,21+,22-,23+,26+,27+,28-/m1/s1 |
InChIキー |
IUMZSPQFQUFAHS-CWDNZPLVSA-N |
異性体SMILES |
CCOC(=O)CNC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4[C@@]3(CC[C@H](C4)O)C)O)O)C |
正規SMILES |
CCOC(=O)CNC(=O)CCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis[2-(2-hydroxyethoxy)ethyl]pentanamide](/img/structure/B11827802.png)
![(4R)-Methyl 4-((3R,8S,10S,13S,14S)-3-acetoxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B11827807.png)
![1-{5-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11827813.png)
![(3R,5S)-5-([1,1'-biphenyl]-4-ylmethyl)-1-((S)-(2-hydroxynaphthalen-1-yl)(phenyl)methyl)-3-methylpyrrolidin-2-one](/img/structure/B11827819.png)







